7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-Ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound is characterized by its intricate molecular structure, which includes an ethoxy group, a methyl group, a propylphenoxy group, and a trifluoromethyl group attached to the chromen-4-one core. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a malonic acid derivative in the presence of a base
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Substitution reactions often require strong nucleophiles or electrophiles, depending on the specific substitution pattern desired.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes to the chromen-4-one core.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: In the field of medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be used in the manufacture of various products, including pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds:
7-ethoxy-2-methyl-3-(4-propylphenoxy)-chromen-4-one
7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-chromen-4-one
7-methoxy-8-methyl-3-(4-propylphenoxy)-chromen-4-one
7-hydroxy-8-methyl-3-(4-propylphenoxy)-chromen-4-one
Uniqueness: Compared to these similar compounds, 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3O4/c1-4-6-14-7-9-15(10-8-14)28-20-18(26)16-11-12-17(27-5-2)13(3)19(16)29-21(20)22(23,24)25/h7-12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCNJFPSUXUPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OCC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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